molecular formula C32H48N2O3S B11454500 N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide

N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide

Cat. No.: B11454500
M. Wt: 540.8 g/mol
InChI Key: WDZOOVMEGYXTHP-UHFFFAOYSA-N
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Description

N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl group, a thiophen-2-ylmethyl group, and a 3,5-di-tert-butyl-4-hydroxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the 3,5-di-tert-butyl-4-hydroxyphenyl propanoate, followed by the introduction of the cyclopentyl and thiophen-2-ylmethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the 3,5-di-tert-butyl-4-hydroxyphenyl moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The thiophen-2-ylmethyl group can participate in substitution reactions, especially under electrophilic or nucleophilic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.

    Medicine: The compound’s potential antioxidant properties, due to the 3,5-di-tert-butyl-4-hydroxyphenyl group, make it a candidate for developing therapeutic agents.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include antioxidant mechanisms, where the compound neutralizes free radicals, or inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C32H48N2O3S

Molecular Weight

540.8 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(thiophen-2-ylmethyl)amino]-2-methylbutanamide

InChI

InChI=1S/C32H48N2O3S/c1-9-32(8,29(37)33-23-13-10-11-14-23)34(21-24-15-12-18-38-24)27(35)17-16-22-19-25(30(2,3)4)28(36)26(20-22)31(5,6)7/h12,15,18-20,23,36H,9-11,13-14,16-17,21H2,1-8H3,(H,33,37)

InChI Key

WDZOOVMEGYXTHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCC1)N(CC2=CC=CS2)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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